molecular formula C13H17Cl3N2O2 B1664323 ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2,2,2-TRICHLORO- CAS No. 106165-47-3

ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2,2,2-TRICHLORO-

Cat. No. B1664323
M. Wt: 339.6 g/mol
InChI Key: BHZVJEKWQOMFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(5-(p-aminophenoxy)pentyl)-2,2,2-trichloro- is a bioactive chemical.

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemoselective Acetylation : The compound has been utilized in the chemoselective monoacetylation of 2-aminophenol, an intermediate step in the natural synthesis of antimalarial drugs, using Novozym 435 as a catalyst (Magadum & Yadav, 2018).
  • Structural and Spectroscopic Features : The structural and spectroscopic features of similar compounds, such as 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide, have been studied, involving X-ray analysis and quantum chemical calculations (Sterkhova, Lazarev, & Lazareva, 2019).

Applications in Herbicides and Pharmaceuticals

  • Herbicide Synthesis : The compound has been used in the radiosynthesis of the chloroacetanilide herbicide acetochlor, and a dichloroacetamide safener for herbicides (Latli & Casida, 1995).
  • Solid State Geometry Analysis : Studies have been conducted to analyze the effect of meta-substitution on the solid-state geometry of N-(Aryl)-2,2,2-trichloro-acetamides, which are structurally similar to the target compound (Gowda et al., 2007).

Research in Molecular Dynamics and Chemical Synthesis

  • Molecular Dynamics Simulations : N-Acetyl-p-aminophenol molecules, structurally related to the compound, have been studied through molecular dynamics simulations, particularly their behavior when embedded in high-density lipoprotein (Gburski & Raczyńska, 2016).
  • Synthesis of Related Compounds : There have been studies focusing on the synthesis of related compounds like 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, involving acetylation and methylation (Teng Da-wei, 2011).

properties

CAS RN

106165-47-3

Product Name

ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2,2,2-TRICHLORO-

Molecular Formula

C13H17Cl3N2O2

Molecular Weight

339.6 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]-2,2,2-trichloroacetamide

InChI

InChI=1S/C13H17Cl3N2O2/c14-13(15,16)12(19)18-8-2-1-3-9-20-11-6-4-10(17)5-7-11/h4-7H,1-3,8-9,17H2,(H,18,19)

InChI Key

BHZVJEKWQOMFKY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCCCCCNC(=O)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCNC(=O)C(Cl)(Cl)Cl

Appearance

Solid powder

Other CAS RN

106165-47-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetamide, N-(5-(p-aminophenoxy)pentyl)-2,2,2-trichloro-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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